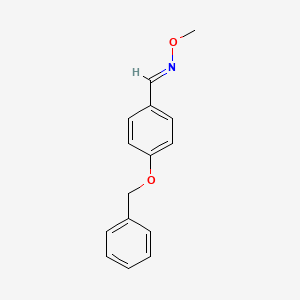

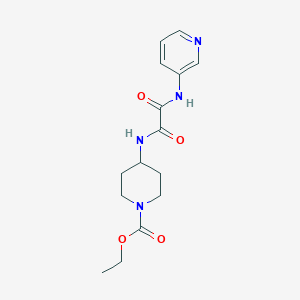

N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

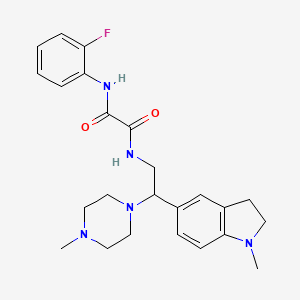

“N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and derivatives. Pyrimidines are aromatic heterocyclic compounds that contain a ring structure made up of carbon and nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of similar compounds .Chemical Reactions Analysis

The trifluoromethyl group in the compound can undergo various reactions. Trifluoromethylation of carbon-centered radical intermediates is a common reaction .科学的研究の応用

Synthesis and Anti-inflammatory Activities of Pyrimidine Derivatives

Pyrimidines, including the aromatic heterocyclic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring, have shown a range of pharmacological effects such as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and notably, anti-inflammatory. Recent developments have been summarized in the synthesis methodologies, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives. These compounds inhibit vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others, showcasing potent anti-inflammatory effects. The detailed SAR analysis provides clues for synthesizing novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).

Catalytic Applications in Organic Synthesis

The catalytic properties of compounds related to pyrimidines have been explored in the context of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These reactions are pivotal in organic synthesis, involving aromatic, heterocyclic, and aliphatic amines. The review highlights recent developments in recyclable protocols employing copper-mediated systems, emphasizing the importance of catalyst optimization and the potential for commercial exploitation of these methodologies (Kantam et al., 2013).

Removal of Environmental Pollutants

Amine-functionalized sorbents, including those derived from pyrimidine structures, have shown promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The design of next-generation sorbents for PFAS removal considers electrostatic interactions, hydrophobic interactions, and sorbent morphology. This critical review provides insights into the development and application of such sorbents, offering an outlook on future research directions in environmental remediation technologies (Ateia et al., 2019).

将来の方向性

特性

IUPAC Name |

N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3/c10-9(11,12)7-3-8(15-5-14-7)13-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUISZJSOZIAID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=NC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6,7-trimethyl-3-(2-oxopropyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822658.png)

![3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2822661.png)

![4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B2822662.png)

![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2822674.png)